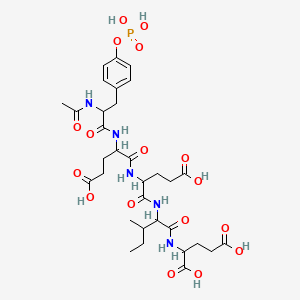

N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu

Description

Foundational Principles of Protein Tyrosine Phosphorylation in Signal Transduction Pathways

Protein phosphorylation is a post-translational modification where a phosphate (B84403) group is added to an amino acid residue of a protein. mdpi.comportlandpress.com This process is catalyzed by enzymes called kinases, while the reverse reaction, dephosphorylation, is carried out by phosphatases. globozymes.comnih.gov The balance between kinase and phosphatase activity determines the phosphorylation state of a protein and, consequently, its functional status. cell.com

While phosphorylation can occur on serine and threonine residues, the phosphorylation of tyrosine residues is a hallmark of many signaling pathways involved in cell growth, proliferation, differentiation, and survival. caister.comwikipedia.orgnih.gov Protein tyrosine kinases (PTKs) transfer the gamma-phosphate from ATP to the hydroxyl group of a tyrosine residue on a substrate protein. This seemingly simple addition of a negatively charged phosphate group can induce significant conformational changes in the protein, create new binding sites for other proteins, or alter the protein's enzymatic activity. cell.com These events initiate a cascade of downstream signaling events, ultimately leading to a specific cellular response. globozymes.comcaister.com The dysregulation of protein tyrosine phosphorylation is frequently implicated in various diseases, including cancer. globozymes.comnih.gov

The Critical Role of Src Homology 2 (SH2) Domains in Protein-Protein Recognition

The signals initiated by protein tyrosine phosphorylation are interpreted by other proteins that contain specialized domains capable of recognizing and binding to phosphotyrosine (pTyr) residues. mdpi.comwikipedia.org Among the most well-characterized of these are the Src Homology 2 (SH2) domains. mdpi.comwikipedia.orgnih.gov SH2 domains are structurally conserved modules of approximately 100 amino acids that are found in a wide variety of intracellular signaling proteins. mdpi.comwikipedia.orgnih.govcellsignal.com

The primary function of an SH2 domain is to bind to specific pTyr-containing sequences on other proteins. wikipedia.orgcellsignal.comfrontiersin.org This interaction is highly specific, with the SH2 domain recognizing not only the phosphotyrosine but also the surrounding amino acid sequence, typically 3-6 residues C-terminal to the pTyr. mdpi.comcellsignal.com This specificity allows for the precise assembly of signaling complexes at particular locations within the cell. The binding of an SH2 domain-containing protein to a phosphorylated target can lead to the recruitment of enzymes, the activation of downstream signaling pathways, or the localization of proteins to specific subcellular compartments. nih.gov

The structure of an SH2 domain typically consists of a central anti-parallel beta-sheet flanked by two alpha-helices. mdpi.comwikipedia.org The binding pocket for the phosphotyrosine is a deep, positively charged cleft that accommodates the negatively charged phosphate group. mdpi.comfrontiersin.org A second, more variable pocket on the SH2 domain surface interacts with the amino acid residues C-terminal to the pTyr, conferring binding specificity. mdpi.comcellsignal.com

Overview of Phosphopeptide-Based Modulators in Biochemical Research

Synthetic phosphopeptides that mimic the natural binding motifs of SH2 domains are invaluable tools in biochemical research. These molecules can be designed to act as high-affinity ligands for specific SH2 domains, thereby functioning as competitive inhibitors of the natural protein-protein interactions. nih.gov By blocking these interactions, researchers can dissect the roles of specific SH2 domain-containing proteins in various signaling pathways.

These phosphopeptide-based modulators can be used to:

Investigate the function of a particular SH2 domain in a signaling cascade.

Identify the downstream targets of a specific protein tyrosine kinase.

Validate the therapeutic potential of targeting a particular protein-protein interaction.

The compound N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu is a prime example of such a synthetic phosphopeptide modulator.

The Chemical Compound: this compound

This compound is a synthetic pentapeptide that has been designed as a high-affinity ligand for the SH2 domain of the Src family of non-receptor tyrosine kinases.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C32H46N5O17P |

| Molecular Weight | 803.71 g/mol |

| CAS Number | 159439-02-8 |

This phosphopeptide acts as an inhibitor of the interactions between the Src SH2 domain and its binding partners. Specifically, it has been shown to block the interaction of Src with the Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).

Research Findings on this compound

Research has demonstrated that this compound is a potent and specific ligand for the Src SH2 domain.

| Parameter | Value | Reference |

| Target | Src SH2 domain | tocris.com |

| IC50 | 1 µM | tocris.com |

| Action | Blocks Src interactions with EGFR and FAK | tocris.com |

The IC50 value of 1 µM indicates a high affinity of this phosphopeptide for the Src SH2 domain. tocris.com This makes it a valuable research tool for studying Src-mediated signaling pathways. The ability to block Src's interaction with key signaling proteins like EGFR and FAK allows for the detailed investigation of the downstream consequences of these specific interactions. tocris.com Studies utilizing such peptide ligands have been instrumental in elucidating the critical binding determinants for the Src SH2 domain. pdbj.org

Properties

Molecular Formula |

C32H46N5O17P |

|---|---|

Molecular Weight |

803.7 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-[[2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C32H46N5O17P/c1-4-16(2)27(31(48)36-22(32(49)50)11-14-26(43)44)37-29(46)21(10-13-25(41)42)34-28(45)20(9-12-24(39)40)35-30(47)23(33-17(3)38)15-18-5-7-19(8-6-18)54-55(51,52)53/h5-8,16,20-23,27H,4,9-15H2,1-3H3,(H,33,38)(H,34,45)(H,35,47)(H,36,48)(H,37,46)(H,39,40)(H,41,42)(H,43,44)(H,49,50)(H2,51,52,53) |

InChI Key |

QQEKQSBIEKQXQS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C |

Origin of Product |

United States |

N Acetyl O Phosphono Tyr Glu Glu Ile Glu: a Model Phosphopeptide Ligand for Src Sh2 Domain Investigations

Elucidation of its Structural Architecture and Essential Modifications

The efficacy of N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu as a ligand is deeply rooted in its specific structural features, which include a phosphorylated tyrosine residue, an acetylated N-terminus, and a defined peptide sequence. Each of these components plays a critical role in its binding affinity and selectivity for the Src SH2 domain.

Significance of the Phosphotyrosine Moiety

The cornerstone of this ligand's interaction with the Src SH2 domain is the presence of a phosphotyrosine (pTyr) residue. SH2 domains are protein modules of approximately 100 amino acids that specifically recognize and bind to peptide sequences containing phosphorylated tyrosine. cellsignal.com This interaction is a fundamental mechanism in intracellular signal transduction, governing a multitude of cellular processes. nih.gov The phosphate (B84403) group on the tyrosine residue of this compound engages in a highly conserved binding pocket within the Src SH2 domain. nih.govfrontiersin.org This interaction is characterized by a "two-pronged plug" binding mode, where the phosphotyrosine is anchored into a deep, positively charged pocket. nih.govfrontiersin.org An invariant arginine residue within the SH2 domain forms critical hydrogen bonds with the phosphate group, a key determinant for high-affinity binding. nih.gov The presence of this phosphotyrosine is, therefore, an absolute requirement for the ligand's ability to bind to the Src SH2 domain.

Conformation and Sequence Elements of the Tyr-Glu-Glu-Ile-Glu Peptide Core

Beyond the essential phosphotyrosine, the specific amino acid sequence—Tyr-Glu-Glu-Ile-Glu—is crucial for the ligand's potency and selectivity for the Src SH2 domain. The residues C-terminal to the phosphotyrosine interact with a more variable region of the SH2 domain, often referred to as the "specificity pocket," which confers binding specificity. cellsignal.comnih.gov

Designation as a Potent Ligand for the Src SH2 Domain

This compound is recognized as a high-affinity ligand for the Src SH2 domain, with a reported IC50 value of approximately 1 μM. tocris.commedchemexpress.com The IC50 value represents the concentration of the ligand required to inhibit 50% of the binding of a reference substrate, and a lower value indicates higher potency. This strong binding affinity is a direct result of the optimized structural features discussed above: the essential phosphotyrosine anchor, the stabilizing N-terminal acetylation, and the specific pYEEI sequence that perfectly complements the binding pockets of the Src SH2 domain. The high potency of this phosphopeptide makes it an invaluable tool for competitively inhibiting the interactions of the Src SH2 domain with its natural binding partners.

Functional Implications in Blocking Src Kinase-Mediated Interactions with Downstream Effectors

The primary function of this compound in a research context is to act as a competitive inhibitor of Src SH2 domain-mediated protein-protein interactions. By binding to the Src SH2 domain with high affinity, this phosphopeptide can block the recruitment of Src to its downstream effector proteins. tocris.com

Src kinase plays a pivotal role in a multitude of signaling pathways that regulate cell growth, differentiation, migration, and survival. youtube.commdpi.com Its function is often initiated by its recruitment to activated receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), or to focal adhesion proteins like Focal Adhesion Kinase (FAK). tocris.comnih.gov This recruitment is mediated by the binding of the Src SH2 domain to specific phosphotyrosine residues on these activated proteins. youtube.comnih.gov

Advanced Methodologies in Phosphopeptide Chemical Synthesis and Analog Generation

Strategies for the Solid-Phase Synthesis of Phosphotyrosine-Containing Peptides

Solid-phase peptide synthesis (SPPS) is the cornerstone technique for assembling phosphotyrosine-containing peptides. The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble polymer resin. For phosphopeptides, two primary strategies have been established: the "building block" approach and the "post-assembly" phosphorylation approach.

The predominant strategy, particularly with modern Fluorenylmethyloxycarbonyl (Fmoc)-based chemistry, is the "building block" approach. This method involves the direct incorporation of a pre-phosphorylated and suitably protected phosphotyrosine derivative during the stepwise synthesis. This ensures unambiguous positioning of the phosphate (B84403) group. A variety of protected Fmoc-phosphotyrosine derivatives are available, with Fmoc-Tyr(PO(OBzl)OH)-OH being a popular choice. The use of a monobenzyl protecting group for the phosphate moiety is crucial as it helps minimize the risk of β-elimination, a common side reaction, during the basic conditions required for Fmoc group removal.

The alternative "post-assembly" strategy involves first synthesizing the peptide chain with a standard tyrosine residue and then phosphorylating its hydroxyl side chain while the peptide is still attached to the solid support. While this can be effective, it presents challenges in achieving complete and regioselective phosphorylation, and may involve harsh reagents that can lead to side reactions.

| Strategy | Description | Advantages | Disadvantages |

| Building Block | Direct incorporation of a pre-phosphorylated amino acid derivative (e.g., Fmoc-Tyr(PO(OBzl)OH)-OH) during SPPS. | High regioselectivity; unambiguous placement of the phosphate group; compatible with standard SPPS protocols. | Cost of specialized building blocks can be high; potential for side reactions depending on the phosphate protecting group used. |

| Post-Assembly | Phosphorylation of a tyrosine residue after the full peptide has been assembled on the solid support. | Avoids the use of expensive protected phospho-amino acids. | Risk of incomplete phosphorylation; potential for side reactions and lack of regioselectivity in peptides with multiple hydroxyl-containing residues. |

Regioselective Phosphorylation Techniques on Solid Support

Achieving regioselectivity—the phosphorylation of the intended tyrosine residue without modifying other potential sites—is paramount. The building block approach is inherently regioselective, as the phosphorylated amino acid is incorporated directly at the desired position in the peptide sequence. However, when a post-assembly strategy is employed, specific chemical techniques are required.

One such technique involves the use of phosphoramidite (B1245037) reagents in the presence of an activator like 1H-tetrazole, followed by an oxidation step. This approach, adapted from oligonucleotide synthesis, allows for the targeted phosphorylation of the tyrosine's free hydroxyl group. Careful selection of protecting groups on other reactive side chains (e.g., serine, threonine, lysine) is critical to prevent off-target phosphorylation. Despite these methods, the building block approach remains the most reliable for ensuring regioselectivity in complex phosphopeptides.

Introduction of N-Acetyl Modifications during Peptide Synthesis

N-terminal acetylation is a common modification that mimics the natural state of many intracellular proteins and can enhance peptide stability by preventing degradation by aminopeptidases. This modification is typically performed as the final step of solid-phase synthesis, after the entire peptide sequence has been assembled but before cleavage from the resin.

The most common method for N-acetylation on a solid support involves treating the resin-bound peptide, which has a free N-terminal amine, with an acetylating agent. Acetic anhydride (B1165640), often in a 10-25% solution with a solvent like dimethylformamide (DMF) and sometimes with a base such as diisopropylethylamine (DIPEA), is widely used for this purpose. The reaction is generally rapid and efficient. An alternative method utilizes malonic acid as a precursor, which forms a reactive ketene (B1206846) intermediate in situ to achieve high-yield acetylation under mild conditions.

| Reagent | Conditions | Advantages |

| Acetic Anhydride/Base | Typically 10-25% solution in DMF, often with DIPEA. Reaction at room temperature for 20-60 minutes. | Widely available, inexpensive, and generally provides high yields. |

| Malonic Acid | Used as a precursor to form a reactive ketene intermediate in situ at room temperature. | High efficiency, proceeds under mild conditions, and is effective regardless of peptide sequence or conformation. |

The reaction mechanism for acetylation with acetic anhydride begins with the nucleophilic attack of the peptide's terminal amine on one of the carbonyl carbons of the anhydride. This forms a tetrahedral intermediate, which then collapses, resulting in the formation of the N-acetylated peptide and acetic acid as a byproduct.

Directed Synthesis and Purification Protocols for N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu

The synthesis of this compound is most effectively carried out using an Fmoc-based solid-phase peptide synthesis (SPPS) strategy employing the building block approach.

Synthesis Protocol:

Resin Selection and Preparation: A Rink Amide resin is typically chosen to yield a C-terminal amide upon cleavage. The synthesis begins with the deprotection of the Fmoc group from the resin.

Stepwise Amino Acid Coupling: The peptide is assembled from the C-terminus to the N-terminus (Glu -> Ile -> Glu -> Glu -> pTyr). Each cycle of amino acid addition involves two key steps:

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with a 20% solution of piperidine (B6355638) in DMF.

Amino Acid Coupling: The next Fmoc-protected amino acid (5 equivalents) is activated with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA. For the phosphorylated residue, Fmoc-Tyr(PO(OBzl)OH)-OH is used. The activated amino acid is then added to the resin to form the new peptide bond. Microwave-assisted SPPS can be employed to enhance coupling efficiency and reduce reaction times.

N-Terminal Acetylation: After the final amino acid (Fmoc-Tyr(PO(OBzl)OH)-OH) has been coupled and its Fmoc group removed, the N-terminus is acetylated on-resin using a solution of 10% acetic anhydride in DMF.

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups (including the benzyl (B1604629) group on the phosphate) are removed simultaneously. This is achieved by treating the resin with a cleavage cocktail, typically consisting of 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water for 2-3 hours. TIS acts as a scavenger to prevent reactive carbocations from causing side reactions.

Purification and Characterization: The crude peptide is precipitated with cold diethyl ether, centrifuged, and dried. Purification is performed using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product, this compound, are confirmed by mass spectrometry (e.g., FAB-MS or ESI-MS) and amino acid analysis.

Rational Design and Synthetic Approaches for this compound Analogs

Analogs of this compound are designed to improve its biological properties, such as stability against phosphatases, binding affinity, or cell permeability. This is achieved by modifying the phosphotyrosine residue, the peptide backbone, or the amino acid side chains.

Approaches to Incorporate Phosphotyrosine Mimetics

The phosphate group of phosphotyrosine is susceptible to rapid hydrolysis by cellular phosphatases, limiting the in-vivo stability of phosphopeptides. To overcome this, non-hydrolyzable phosphotyrosine mimetics have been developed and can be incorporated into the peptide sequence during SPPS. These mimetics replace the ester oxygen atom of the phosphate group with a methylene (B1212753) group (-CH2-) or a difluoromethylene group (-CF2-), creating a stable carbon-phosphorus bond.

Key phosphotyrosine mimetics include:

4-Phosphonomethyl-L-phenylalanine (Pmp): This mimetic replaces the P-O-C linkage with a P-CH2-C linkage, rendering it resistant to phosphatase activity.

4-(Difluorophosphonomethyl)-L-phenylalanine (F2Pmp): The electron-withdrawing fluorine atoms in F2Pmp make its pKa values more closely resemble those of natural phosphotyrosine, resulting in a superior electronic and structural mimic. Peptides containing F2Pmp often show enhanced binding affinities for target proteins compared to their Pmp-containing counterparts.

These mimetics are commercially available as Fmoc-protected derivatives and can be incorporated into the peptide sequence using standard SPPS coupling protocols.

| Moiety | Structure | pKa2 | Stability | Key Feature |

| O-phosphotyrosine (pTyr) | P-O-C | ~5.9 | Susceptible to phosphatase hydrolysis. | The natural, biologically relevant residue. |

| Pmp | P-CH2-C | ~7.1 | Resistant to phosphatase hydrolysis. | Non-hydrolyzable C-P bond increases stability. |

| F2Pmp | P-CF2-C | ~5.7 | Resistant to phosphatase hydrolysis. | Fluorine atoms provide a better electronic mimic of the phosphate ester oxygen, often improving binding affinity. |

Peptide Backbone and Side-Chain Engineering for Modulating Biochemical Properties

Modifications to the peptide backbone or amino acid side chains can further enhance the stability and function of the peptide.

Peptide Backbone Modifications:

N-Methylation: Introducing a methyl group to the amide nitrogen of the peptide backbone can restrict conformational flexibility and provide steric hindrance, thereby increasing resistance to proteases.

Incorporation of D-amino acids or β-amino acids: Replacing a standard L-amino acid with its D-enantiomer or a β-amino acid at a specific position can disrupt the recognition site for proteases, significantly enhancing the peptide's half-life.

Side-Chain Engineering: The side chains of the other amino acids (Glu, Ile) can be substituted with non-canonical amino acids to probe their importance in target binding and to modulate properties like hydrophobicity or charge. For example, replacing glutamic acid with a different acidic or non-acidic residue can help determine the role of its carboxyl group in the molecular interaction. These modifications are readily achieved during SPPS by incorporating the desired non-canonical amino acid building blocks in place of the standard ones. Such systematic modifications are crucial for structure-activity relationship (SAR) studies aimed at optimizing the peptide's biochemical and pharmacological profile.

Molecular Recognition and Biophysical Characterization of N Acetyl O Phosphono Tyr Glu Glu Ile Glu Binding to Sh2 Domains

Quantitative Assessment of Binding Affinity and Specificity

The interaction between N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu and SH2 domains is characterized by a high degree of affinity and specificity. This is quantified through the determination of inhibitory concentrations and a comparative analysis of its binding kinetics and thermodynamics against other known SH2 ligands.

Determination of Inhibitory Concentration (IC50) Values for Src SH2 Domain Interaction

This compound is a potent inhibitor of the interaction between the Src SH2 domain and its phosphoprotein partners. Experimental studies have determined its half-maximal inhibitory concentration (IC50) to be approximately 1 µM. nih.govnih.gov This value indicates a high-affinity interaction, positioning this pentapeptide as a significant tool for studying Src-mediated signaling pathways. The closely related tetrapeptide, phosphotyrosine-Glu-Glu-Ile (pYEEI), has also been reported to bind the Src SH2 domain with a Kd of 100 nM and an IC50 of 6.5 µM. medchemexpress.com

| Compound | Target Domain | IC50 Value | Reference |

|---|---|---|---|

| This compound | Src SH2 Domain | ~1 µM | nih.govnih.gov |

| pYEEI | Src SH2 Domain | 6.5 µM | medchemexpress.com |

Comparative Binding Kinetics and Thermodynamics with Other SH2 Domain Ligands

The binding of phosphopeptides to SH2 domains is a dynamic process governed by specific kinetic and thermodynamic parameters. While specific data for the N-acetylated pentapeptide is limited, studies on closely related pYEEI-containing peptides using techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide valuable insights.

SPR analysis reveals that SH2-phosphopeptide interactions are often characterized by rapid association (k_on) and dissociation (k_off) rates, which is crucial for the transient nature of signal transduction. nih.gov For instance, a phosphopeptide containing the pYEEI motif was found to bind to the Src SH2 domain with an association rate constant (k_a) of 2.4 x 10^5 M⁻¹s⁻¹ and a dissociation rate constant (k_d) of 1.2 x 10⁻³ s⁻¹. nih.gov

| Ligand | SH2 Domain | Method | K_d (nM) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | ΔH (kJ mol⁻¹) | TΔS (kJ mol⁻¹) | Reference |

|---|---|---|---|---|---|---|---|---|

| pYEEI-containing peptide | Src | SPR | ~3.7 | 2.4 x 10⁵ | 1.2 x 10⁻³ | N/A | N/A | nih.gov |

| KGGQpYEEIPIP | Src | ITC | 550 | N/A | N/A | -35.4 | 0.5 | nih.gov |

| pYVNV-containing peptide | Grb2 | ITC | ~290 | N/A | N/A | -45.6 | -16.7 | researchgate.net |

High-Resolution Structural Analysis of Phosphopeptide-SH2 Domain Complexes

To understand the molecular basis of the high-affinity and specific binding of this compound, high-resolution structural techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. These methods provide detailed pictures of the complex in both the solid and solution states.

X-ray Crystallography for Atomic-Level Interaction Mapping

The crystal structure of the Src SH2 domain in complex with a high-affinity phosphopeptide containing the pYEEI sequence (PDB ID: 1SPS) has been solved, revealing the atomic details of the interaction. nih.gov This structure exemplifies a "two-pronged plug, two-holed socket" model of binding. nih.govnih.gov

The phosphotyrosine (pTyr) residue, the first "prong," inserts into a deep, positively charged pocket on the SH2 domain surface. nih.govpnas.org This pocket is lined with conserved arginine residues (ArgαA2 and ArgβB5) that form a network of hydrogen bonds with the phosphate (B84403) group of the pTyr. The isoleucine residue at the pY+3 position acts as the second "prong," fitting snugly into a specific hydrophobic pocket. nih.govpnas.org The intervening glutamate (B1630785) residues (pY+1 and pY+2) are largely solvent-exposed but make complementary electrostatic interactions with positively charged residues on the SH2 surface. nih.gov The peptide binds in an extended conformation across the surface of the SH2 domain. nih.govpnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

NMR spectroscopy studies corroborate the findings from X-ray crystallography, confirming that the pYEEI peptide adopts an extended conformation when bound to the Src SH2 domain in solution. pnas.org NMR is particularly powerful for probing the dynamic nature of protein-ligand interactions.

NMR relaxation experiments have demonstrated a correlation between binding energy and the restriction of motion at the interface. nih.gov While the core pTyr and pY+3 Ile interactions provide the main binding affinity, the dynamics of the surrounding residues and loops on the SH2 domain can modulate this interaction. nih.gov These studies reveal that even for structurally similar SH2 domains, differences in internal dynamics can lead to distinct specificity profiles. nih.gov The binding event is not a simple lock-and-key mechanism but involves an induced-fit response, with subtle conformational changes occurring in both the peptide and the SH2 domain upon complex formation. nih.gov

Elucidating Molecular Determinants for SH2 Domain Selectivity and Ligand Specificity

The specificity of the this compound peptide for the Src SH2 domain is a result of a combination of specific molecular interactions. The primary determinants of this selectivity are the phosphotyrosine and the residue at the pY+3 position.

The pTyr-binding pocket is highly conserved across many SH2 domains, providing a general anchor point for all phosphopeptide ligands. nih.gov Therefore, specificity is largely conferred by the interactions C-terminal to the pTyr. For the Src family of kinases, the hydrophobic pocket that accommodates the pY+3 residue is of paramount importance. The size, shape, and hydrophobicity of the amino acid at this position are critical. The isoleucine in the pYEEI motif is an optimal fit for the Src SH2 domain's hydrophobic pocket. Substituting isoleucine with smaller hydrophobic residues like valine, alanine (B10760859), or glycine (B1666218) leads to a progressive decrease in binding affinity, highlighting the importance of a snug fit in this pocket. pnas.org

The glutamate residues at the pY+1 and pY+2 positions also contribute to specificity, albeit to a lesser extent. Their acidic side chains can form favorable electrostatic interactions with basic patches on the surface of specific SH2 domains, further refining the recognition process. nih.gov This multi-point recognition system ensures that only peptides with the correct sequence and conformation can bind with high affinity, allowing for the precise regulation of intracellular signaling pathways.

Critical Role of the Phosphotyrosine Residue in Anchor Binding

The initial and most critical event in the binding of this compound to an SH2 domain is the recognition of the O-phosphotyrosine (pTyr) residue. This interaction serves as the primary anchor, securing the peptide to the surface of the SH2 domain. The binding pocket for pTyr is a deep, positively charged cleft on the SH2 domain surface, which creates a favorable electrostatic environment for the negatively charged phosphate group of the pTyr residue.

The paramount importance of the phosphate group is underscored by the dramatic loss of binding affinity observed when it is absent. The interaction is highly specific for phosphotyrosine over phosphoserine or phosphothreonine, a selectivity attributed to the depth of the binding pocket which accommodates the larger tyrosyl ring. Computational studies have quantified the energetic contribution of this interaction, revealing that the binding of the phosphotyrosine moiety can account for approximately half of the total binding free energy of the entire peptide. This strong anchoring effect is essential for the proper positioning of the adjacent amino acid residues, which in turn determine the specificity of the interaction.

Table 1: Binding Affinity of pYEEI-related Peptides to Src Family SH2 Domains

| Peptide | SH2 Domain | Method | Affinity (Kd) | Affinity (IC50) |

|---|---|---|---|---|

| pYEEI | Src | Fluorescence Polarization | 6.5 µM | |

| Ac-pYEEI | Src | Fluorescence Polarization | 1.7 µM | |

| pYEEI | Lck | Isothermal Titration Calorimetry | 0.22 µM | |

| pYEEI | Fyn | Surface Plasmon Resonance | 0.5 µM |

Importance of Adjacent Amino Acid Residues (Glu-Glu-Ile-Glu) in Defining Specificity

While the phosphotyrosine residue provides the primary binding anchor, the sequence of amino acids C-terminal to the pTyr is crucial for determining the specificity of the interaction, dictating which particular SH2 domain the peptide will bind to with high affinity. For the this compound peptide, the Glu-Glu-Ile-Glu motif is optimally recognized by the SH2 domains of the Src family of kinases.

The binding of this peptide occurs in an extended conformation across the surface of the SH2 domain, allowing for specific contacts between the side chains of the peptide and the protein. A "two-pronged plug" model is often used to describe this interaction, where the pTyr acts as one prong and a residue at the pY+3 position acts as the second. In the case of pYEEI, the isoleucine (Ile) at the +3 position inserts into a deep, hydrophobic pocket on the SH2 domain surface. This interaction is a major determinant of binding affinity and specificity for Src family SH2 domains.

Computational alanine scanning studies on the pYEEI peptide binding to the Lck SH2 domain, which has a very similar binding profile to the Src SH2 domain, have provided quantitative insights into the energetic contribution of these residues. The calculations show that mutating the Ile at the +3 position to alanine (pYEEA) results in a significant loss of binding free energy. Similarly, mutations of the glutamic acid residues at the +1 (pYAEI) and +2 (pYEAI) positions also lead to a decrease in binding affinity, albeit to a lesser extent than the I+3A mutation. The final glutamic acid residue (Glu) at the pY+4 position has a more variable and generally less critical role in binding to Src family SH2 domains compared to the residues at the +1 to +3 positions.

Table 2: Calculated Change in Binding Free Energy (ΔΔG) for Alanine Mutants of the pYEEI Peptide Binding to the Lck SH2 Domain

| Peptide Mutant | Change in Binding Free Energy (ΔΔG) vs. pYEEI (kcal/mol) |

|---|---|

| pYAEI (E+1A) | +0.5 |

| pYEAI (E+2A) | +0.4 |

| pYEEA (I+3A) | +2.8 |

Data derived from computational simulations.

Contribution of N-Terminal Acetylation to Enhanced Binding Potency

The N-terminal acetylation of the phosphopeptide, resulting in the this compound sequence, can also contribute to the binding potency. While the effect of N-terminal acetylation on protein-protein interactions can be context-dependent, in the case of short peptides, it can enhance binding affinity through several mechanisms.

Computational studies have directly addressed the impact of N-terminal acetylation on the binding of the pYEEI peptide to the Lck SH2 domain. These simulations predict that the deacetylated version of the peptide exhibits a less favorable binding free energy compared to its acetylated counterpart. This suggests that the N-terminal acetyl group provides a stabilizing contribution to the binding interaction. While direct experimental quantification of this contribution for this compound is not extensively documented, the computational evidence, combined with general principles of molecular recognition, strongly indicates a positive role for N-terminal acetylation in enhancing the binding potency of this phosphopeptide to SH2 domains.

Table 3: Calculated Binding Free Energy (ΔG) for Acetylated vs. Deacetylated pYEEI Peptide Binding to the Lck SH2 Domain

| Peptide | Calculated Binding Free Energy (ΔG) (kcal/mol) |

|---|---|

| Ac-pYEEI | -9.1 |

| pYEEI (deacetylated) | -8.7 |

Data derived from computational simulations.

Biochemical and Cell Based Functional Interrogation of N Acetyl O Phosphono Tyr Glu Glu Ile Glu

Investigation of Direct Inhibition of Src Family Kinase Activity

The primary mechanism of action for N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu is not the direct inhibition of the Src kinase catalytic domain, but rather the competitive binding to its SH2 domain. However, understanding its influence in in vitro kinase assays is crucial for a comprehensive functional characterization.

In Vitro Kinase Activity Assays and Enzyme Kinetics

While this compound is primarily recognized as a high-affinity ligand for the Src SH2 domain, its direct impact on the catalytic activity of Src family kinases has been a subject of investigation. The core tetrapeptide motif, phosphotyrosine-glutamic acid-glutamic acid-isoleucine (pYEEI), has been shown to bind to the Src SH2 domain with a dissociation constant (Kd) of approximately 100 nM and an IC50 value of 6.5 µM in competitive binding assays. medchemexpress.comnih.gov The acetylated pentapeptide, this compound, exhibits a slightly lower affinity, with a reported IC50 of 1 µM for the Src SH2 domain. tocris.com

It is important to note that direct inhibition of the kinase domain by this phosphopeptide has not been extensively demonstrated. Instead, studies have focused on its ability to disrupt SH2-mediated interactions. Some research on ATP-phosphopeptide conjugates incorporating the pYEEI sequence has shown inhibitory constants (Ki) in the low micromolar range (1.7-2.6 µM) for Src kinase activity, but this is a modified version of the compound and acts by competing with ATP.

| Compound | Target | Assay Type | Value |

| This compound | Src SH2 Domain | Competitive Binding | IC50 = 1 µM tocris.com |

| pYEEI | Src SH2 Domain | Competitive Binding | IC50 = 6.5 µM medchemexpress.comnih.gov |

| pYEEI | Src SH2 Domain | Dissociation Constant | Kd = 100 nM nih.gov |

| ATP-pYEEI Conjugates | Src Kinase | Kinase Inhibition | Ki = 1.7-2.6 µM |

Substrate Phosphorylation Profiling in the Presence of this compound

The binding of this compound to the Src SH2 domain can indirectly influence substrate phosphorylation. By preventing the recruitment of Src to specific subcellular locations or protein complexes, the peptide can effectively block the phosphorylation of substrates in those contexts.

For instance, the phosphorylation of key Src substrates such as focal adhesion kinase (FAK) and paxillin (B1203293), which are crucial for cell adhesion and migration, is dependent on the SH2-mediated interaction between Src and these proteins. While direct substrate phosphorylation profiling studies using this compound are limited, it is well-established that by blocking the Src SH2 domain, the phosphorylation of such substrates would be significantly reduced.

Disruption of Protein-Protein Interactions Mediated by Src SH2 Domains

The primary and most well-characterized function of this compound is its ability to act as a competitive antagonist of Src SH2 domain-mediated protein-protein interactions.

Blockade of Src Interactions with Epidermal Growth Factor Receptor (EGFR)

The interaction between Src and the Epidermal Growth Factor Receptor (EGFR) is a critical event in many signal transduction pathways. Upon ligand binding and autophosphorylation, EGFR provides docking sites for the SH2 domain of Src, leading to Src activation and the subsequent phosphorylation of downstream targets. This compound has been shown to effectively block the interaction between Src and EGFR. tocris.com By competing with the phosphotyrosine residues on EGFR for binding to the Src SH2 domain, the peptide prevents the formation of the Src-EGFR signaling complex.

Interference with Src and Focal Adhesion Kinase (FAK) Association

The association between Src and Focal Adhesion Kinase (FAK) is a cornerstone of integrin-mediated signaling, regulating cell adhesion, migration, and survival. FAK autophosphorylation at Tyr397 creates a high-affinity binding site for the Src SH2 domain. This interaction is crucial for the full activation of both kinases and the subsequent phosphorylation of numerous downstream substrates. This compound has been demonstrated to interfere with the association between Src and FAK, thereby disrupting this critical signaling nexus. tocris.com

Analysis of Perturbations in Downstream Cellular Signaling Networks

By disrupting the formation of key signaling complexes, this compound can cause significant perturbations in downstream cellular signaling networks. The blockade of Src-EGFR and Src-FAK interactions has far-reaching consequences for pathways that control cell proliferation, survival, and migration.

The Ras-MAPK (Mitogen-Activated Protein Kinase) and PI3K-Akt (Phosphatidylinositol 3-Kinase-Akt) pathways are two major downstream cascades affected by the disruption of Src signaling. Both EGFR and FAK, upon activation by Src, can trigger these pathways.

While specific studies detailing the downstream effects of this compound are not abundant, the known consequences of inhibiting Src-EGFR and Src-FAK interactions allow for a clear inference of its impact. For example, inhibition of the Src/EGFR axis has been shown to reduce the phosphorylation of ERK1/2 and Akt. nih.gov Similarly, disruption of the Src-FAK complex is known to impact these same pathways. nih.gov Therefore, treatment of cells with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of key components of these pathways, such as ERK and Akt.

| Signaling Pathway | Key Proteins | Expected Effect of this compound |

| Ras-MAPK | Ras, Raf, MEK, ERK | Decreased phosphorylation of ERK |

| PI3K-Akt | PI3K, PDK1, Akt | Decreased phosphorylation of Akt |

Monitoring Changes in Tyrosine Phosphorylation Patterns of Key Signaling Proteins

This compound acts as a competitive inhibitor of the Src SH2 domain, which recognizes and binds to specific phosphotyrosine-containing sequences on other proteins. The peptide sequence, pTyr-Glu-Glu-Ile (pYEEI), is a high-affinity motif for the Src SH2 domain. By mimicking this natural binding partner, this compound can effectively block the recruitment of Src to its target proteins.

The primary consequence of this inhibition is the alteration of tyrosine phosphorylation patterns of key signaling proteins that are either direct substrates of Src or are part of signaling complexes where Src plays a crucial role. The inhibitory concentration (IC50) for the binding of this compound to the Src SH2 domain has been determined to be 1 µM. researchgate.nettocris.com

One of the key functions of this peptide is its ability to block the interaction between Src and the Epidermal Growth Factor Receptor (EGFR), as well as Focal Adhesion Kinase (FAK). researchgate.nettocris.com This targeted disruption has significant implications for the phosphorylation status of these and other downstream proteins. For instance, in response to Epidermal Growth Factor (EGF), Src is recruited to the activated EGFR, leading to the phosphorylation of various substrates. By preventing this interaction, this compound would be expected to decrease the EGF-stimulated tyrosine phosphorylation of Src substrates.

Similarly, FAK, a non-receptor tyrosine kinase involved in cell adhesion and migration, is both a substrate and an upstream activator of Src. The interaction between FAK and Src is mediated by the Src SH2 domain binding to autophosphorylated tyrosine residues on FAK. This interaction is critical for the full activation of both kinases and the subsequent phosphorylation of downstream targets. The introduction of this compound would disrupt this reciprocal activation loop, leading to a decrease in the tyrosine phosphorylation of both FAK and Src, as well as their respective substrates.

A study investigating opioid-induced hyperalgesia utilized this compound (referred to as peptide SH2) to probe the involvement of Src-mediated signaling. nih.gov The study demonstrated that blocking the Src interaction with EGFR and FAK with this peptide could modulate pain signaling pathways, implying an alteration in the phosphorylation state of key proteins within these cascades. nih.gov

While detailed quantitative data on the global changes in tyrosine phosphorylation patterns induced by this specific peptide are not extensively available in the public domain, the known mechanism of action allows for a clear prediction of its effects. A summary of the expected changes in the phosphorylation of key signaling proteins is presented in the table below.

| Target Protein | Expected Change in Tyrosine Phosphorylation | Rationale |

| Src | Decrease | Disruption of autophosphorylation and activation loop with FAK. |

| EGFR | No direct change in autophosphorylation, but downstream signaling affected. | The peptide blocks Src binding, not EGFR kinase activity itself. |

| FAK | Decrease | Inhibition of Src-mediated phosphorylation and disruption of the FAK-Src activation loop. |

| Downstream Src Substrates (e.g., Cortactin, p130Cas) | Decrease | Reduced Src activity due to blockage of its recruitment to activation complexes. |

Assessment of Signaling Cascade Modulation and Cross-Talk

The targeted inhibition of the Src SH2 domain by this compound has profound effects on the modulation of signaling cascades and the cross-talk between different pathways. Src is a central node in a complex network of signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.

By blocking the interaction of Src with both EGFR and FAK, this compound can simultaneously impact signaling downstream of both receptor tyrosine kinases and integrins. The EGFR signaling cascade, which involves pathways such as the Ras-MAPK and PI3K-Akt pathways, is often modulated by Src activity. Src can amplify and diversify EGFR signals. Therefore, the presence of the inhibitory peptide would be expected to attenuate these downstream pathways, leading to reduced cell proliferation and survival signals originating from EGFR activation.

The FAK signaling pathway is central to cell adhesion and migration. Upon integrin clustering, FAK is activated and recruits Src, leading to the formation of a FAK-Src signaling complex. nih.govnih.govresearchgate.net This complex phosphorylates numerous downstream targets, including paxillin and p130Cas, which are critical for focal adhesion dynamics and cell motility. By disrupting the FAK-Src interaction, this compound would effectively inhibit this signaling cascade, leading to a reduction in cell migration and invasion.

The cross-talk between EGFR and integrin signaling pathways is also heavily reliant on Src. Src can act as a mediator, linking activated EGFR to FAK and promoting a coordinated cellular response to growth factors and the extracellular matrix. nih.govnih.gov this compound, by inhibiting this central mediator, would effectively uncouple these two major signaling axes. This has significant implications for pathological conditions such as cancer, where aberrant cross-talk between these pathways is common.

A patent has also listed this compound as a compound with potential therapeutic applications in treating or effecting prophylaxis of impaired insulin (B600854) sensitivity, glucose tolerance, or obesity. google.com This suggests a role for Src-mediated signaling in metabolic regulation, and that modulation of these pathways with this peptide could have therapeutic benefits.

Structure Activity Relationship Sar Studies and Peptidomimetic Development for Enhanced Src Sh2 Domain Modulation

Systematic Evaluation of N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu Sequence Variations

A key approach to understanding sequence-activity relationships involves the systematic modification of the peptide backbone and side chains. For instance, the introduction of iminodiacetate (B1231623) (IDA) groups at the N- and C-termini of the pYEEI sequence has been explored. In one study, the peptide Ac-K(IDA)pYEEIEK(IDA)-NH2 demonstrated a higher binding affinity to the Src SH2 domain compared to the parent peptide, Ac-pYEEI. nih.gov This suggests that the additional negative charges from the IDA groups may engage in favorable electrostatic interactions with the protein surface, or that the modifications induce a more favorable binding conformation. nih.gov

Furthermore, conformational constraint has been a pivotal strategy in enhancing the binding affinity and stability of pYEEI-based peptides. By cyclizing the peptide, the conformational freedom is reduced, which can pre-organize the key pharmacophoric elements for optimal interaction with the SH2 domain. Several conformationally constrained analogs of pYEEI have been shown to exhibit significantly higher binding affinities compared to their linear counterparts. researchgate.net For example, cyclic peptides have demonstrated IC50 values in the low micromolar range, a substantial improvement over the linear pYEEI. researchgate.net

The following table summarizes the binding affinities of selected this compound analogs for the Src SH2 domain, illustrating the impact of sequence and conformational modifications.

| Compound ID | Sequence | Modification | Binding Affinity (IC₅₀ or K_d) | Reference |

| Ac-pYEEIE | Ac-Tyr(PO₃H₂)-Glu-Glu-Ile-Glu-OH | - | ~1 µM (IC₅₀) | researchgate.net |

| pYEEI | Tyr(PO₃H₂)-Glu-Glu-Ile | - | 6.5 µM (IC₅₀) | researchgate.net |

| Analog 1 | Ac-K(IDA)pYEEIEK(IDA)-NH₂ | Iminodiacetate groups at N- and C-termini | 0.6 µM (K_d) | nih.gov |

| Analog 2 | Ac-KpYEEIEK-NH₂ | Lysine residues at N- and C-termini | 2.9 µM (K_d) | nih.gov |

| Analog 3 | Ac-K(IDA)pYEEIEK-NH₂ | Iminodiacetate at N-terminus | >50 µM (K_d) | nih.gov |

| Analog 4 | Ac-KpYEEIEK(IDA)-NH₂ | Iminodiacetate at C-terminus | 52.7 µM (K_d) | nih.gov |

| Constrained Analog 6 | Cyclic peptide | Conformational constraint | 1.1 µM (IC₅₀) | researchgate.net |

| Constrained Analog 7 | Cyclic peptide | Conformational constraint | 1.5 µM (IC₅₀) | researchgate.net |

| Constrained Analog 11 | Cyclic peptide | Conformational constraint | 1.2 µM (IC₅₀) | researchgate.net |

| Linear Control 8a | Linear peptide | - | >100 µM (IC₅₀) | researchgate.net |

| Linear Control 9a | Linear peptide | - | >100 µM (IC₅₀) | researchgate.net |

| Linear Control 13a | Linear peptide | - | >100 µM (IC₅₀) | researchgate.net |

Identification of Pharmacophoric Elements Critical for SH2 Domain Binding and Inhibition

The interaction between the Src SH2 domain and its peptide ligands is primarily dictated by a "two-pronged plug" model. This involves the recognition of two key residues of the peptide by two distinct pockets on the surface of the SH2 domain. nih.gov

The essential pharmacophoric elements of this compound for Src SH2 domain binding are:

The Phosphotyrosine (pTyr) Residue: This is the primary anchor of the peptide to the SH2 domain. The negatively charged phosphate (B84403) group engages in a network of hydrogen bonds and salt bridges with a highly conserved arginine residue and other polar residues within a deep, positively charged pocket on the SH2 domain surface. The aromatic ring of the tyrosine also contributes to the binding through hydrophobic interactions.

The Isoleucine (Ile) Residue at the pY+3 Position: The side chain of the isoleucine residue fits into a specific hydrophobic pocket on the SH2 domain surface. Molecular modeling studies have shown that in high-affinity constrained peptides, the isoleucine side chain penetrates deeply into this hydrophobic binding pocket. researchgate.net The nature of the amino acid at this position is a major determinant of binding specificity among different SH2 domains.

Design Principles for Developing Improved this compound Analogs

Based on the understanding of the SAR and pharmacophoric elements, several design principles have been established to guide the development of improved Ac-pYEEIE analogs with enhanced binding affinity, selectivity, and drug-like properties.

Conformational Constraint: As demonstrated by the increased potency of cyclic analogs, restricting the conformational flexibility of the peptide backbone is a highly effective strategy. This pre-organizes the peptide into its bioactive conformation, reducing the entropic penalty upon binding. Techniques such as cyclization (head-to-tail, side-chain-to-side-chain) and the introduction of conformationally rigid spacers can be employed.

Optimization of the pY+3 Residue: The interaction of the residue at the pY+3 position with the hydrophobic pocket is critical. Modifications to the isoleucine side chain, or its replacement with other hydrophobic residues, can be explored to maximize van der Waals contacts and improve affinity and selectivity.

Introduction of Additional Interaction Sites: The addition of functional groups that can form supplementary interactions with the SH2 domain surface can enhance binding. The successful use of iminodiacetate groups to increase affinity is a prime example of this principle. nih.gov

Enhancing Stability: Peptides are often susceptible to enzymatic degradation. The introduction of non-natural amino acids, D-amino acids, or modified peptide backbones (peptidomimetics) can significantly improve their stability in biological systems.

Exploration of Non-Peptidic and Peptidomimetic Scaffolds Targeting Src SH2 Domains

While peptide-based inhibitors have been invaluable tools for studying Src SH2 domain function, their inherent limitations, such as poor cell permeability and rapid degradation, have driven the exploration of non-peptidic and peptidomimetic scaffolds. The general approach involves retaining the key pharmacophoric elements of Ac-pYEEIE while replacing the peptide backbone with a more drug-like scaffold.

Strategies for Developing Stable and Bioavailable Phosphotyrosine Surrogates

The phosphotyrosine moiety is essential for binding but its dianionic nature at physiological pH hinders cell membrane permeability and makes it susceptible to phosphatases. Therefore, a major focus has been the development of phosphotyrosine surrogates or isosteres that mimic the key interactions of the phosphate group but possess improved physicochemical properties.

Common strategies include:

Replacement of the Phosphate Group: A variety of non-hydrolyzable phosphate mimics have been developed. These include phosphonates, where the bridging oxygen is replaced by a methylene (B1212753) group, and various carboxylic acid-containing groups.

Bioisosteric Replacements: Other acidic groups that can engage in similar electrostatic interactions, such as sulfonyl-containing moieties or tetrazoles, have been investigated as potential phosphotyrosine surrogates.

The goal is to create a surrogate that maintains high-affinity binding to the SH2 domain while being resistant to enzymatic cleavage and having improved cell penetration.

Integration of Unnatural Amino Acids for Modulating Conformational and Binding Properties

The incorporation of unnatural amino acids into the pYEEI sequence offers a powerful tool to fine-tune the conformational and binding properties of the resulting inhibitors. This strategy can be used to:

Introduce Conformational Constraints: Unnatural amino acids with cyclic or rigid side chains can be used to lock the peptide into a specific conformation that is optimal for binding. This can lead to a significant increase in affinity.

Enhance Stability: The presence of unnatural amino acids can make the peptide more resistant to degradation by proteases.

Introduce Novel Functional Groups: Unnatural amino acids can carry functional groups not found in the 20 proteinogenic amino acids. These groups can be designed to form specific interactions with the target protein, thereby increasing affinity and selectivity.

By systematically applying these principles, researchers continue to make progress in the development of potent and selective Src SH2 domain inhibitors based on the this compound template, with the ultimate goal of creating effective therapeutic agents for a range of human diseases.

Q & A

Basic Research Questions

Q. What is the molecular structure of N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu, and how does its phosphorylation influence SH2 domain binding?

- Answer : The compound is a pentapeptide with an acetylated N-terminus and a phosphorylated tyrosine residue (O-phosphono-Tyr). The sequence (Ac-Tyr(PO₃H₂)-Glu-Glu-Ile-Glu) includes three glutamic acids (Glu) and isoleucine (Ile), which contribute to electrostatic interactions and hydrophobic packing. The phosphorylated tyrosine is critical for binding to the SH2 domain, a conserved protein module that recognizes phosphotyrosine (pY) motifs in signaling pathways. The Glu residues enhance affinity through charge complementarity with basic residues in the SH2 binding pocket .

Q. What are the recommended storage and handling protocols for this compound to maintain stability?

- Answer : Store lyophilized powder at -20°C in airtight containers to prevent hydrolysis of the phosphotyrosine moiety. Reconstitute in neutral buffers (e.g., 20 mM Tris-HCl, pH 7.4) with 0.1% BSA to minimize adsorption to surfaces. Avoid repeated freeze-thaw cycles by aliquoting working solutions .

Q. How is This compound used in competitive binding assays for SH2 domain studies?

- Answer : It serves as a competitive inhibitor in fluorescence polarization (FP) or surface plasmon resonance (SPR) assays. Typical protocols involve titrating the peptide against a fluorescently labeled phosphopeptide or immobilized SH2 domain. Data are analyzed using a one-site competition model to calculate IC₅₀ values (e.g., 1 µM for src SH2 ).

Advanced Research Questions

Q. How can researchers address discrepancies in reported IC₅₀ values (e.g., 1 µM vs. 1.3–1.5 µM) for this compound across studies?

- Answer : Variability arises from assay conditions:

Q. What experimental designs are optimal for studying This compound’s inhibition of src-mediated EGFR/FAK interactions?

- Answer :

- Co-immunoprecipitation (Co-IP) : Treat cells with the peptide (10–100 µM) and lysate with crosslinkers. Immunoprecipitate src and probe for EGFR/FAK via Western blot. Include a non-phosphorylated peptide control.

- Live-cell imaging : Use FRET biosensors to monitor real-time disruption of src-EGFR/FAK complexes in the presence of the peptide .

- Structural analysis : Perform molecular dynamics simulations to map peptide-SH2 binding interfaces and identify steric clashes with EGFR/FAK .

Q. How can the binding affinity of phosphopeptide ligands like This compound be optimized for therapeutic applications?

- Answer :

- Sequence modification : Replace Ile with hydrophobic residues (e.g., Leu) to enhance SH2 domain packing.

- Phosphotyrosine mimics : Substitute O-phosphono-Tyr with non-hydrolyzable analogs (e.g., phosphonodifluoromethyl phenylalanine) to improve metabolic stability.

- Bivalent ligands : Conjugate the peptide to a second SH3-binding motif to exploit multivalent interactions .

Q. What statistical methods are appropriate for analyzing dose-response data in SH2 domain inhibition studies?

- Answer :

- Fit data to a sigmoidal dose-response curve (variable slope) using nonlinear regression (e.g., GraphPad Prism). Report IC₅₀ with 95% confidence intervals.

- Use ANOVA followed by Tukey’s post-hoc test for multi-group comparisons.

- For low-affinity peptides (IC₅₀ > 10 µM), apply weighted least squares to account for heteroscedasticity .

Data Contradiction and Validation

Q. How should researchers validate the specificity of This compound for src SH2 over homologous domains (e.g., LCK SH2)?

- Answer :

- Domain-swap assays : Express chimeric proteins with swapped SH2 domains in HEK293 cells. Measure peptide inhibition via luciferase reporter assays.

- Kinase profiling : Screen the peptide against a panel of SH2 domains (e.g., LCK, FYN) using high-throughput FP. Reference

| SH2 Domain | IC₅₀ (µM) | Source |

|---|---|---|

| src | 1.0 | |

| LCK | 1300–1500 |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.